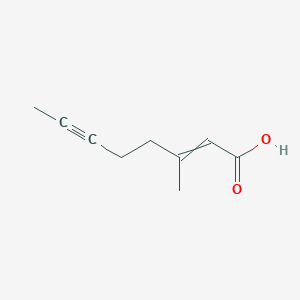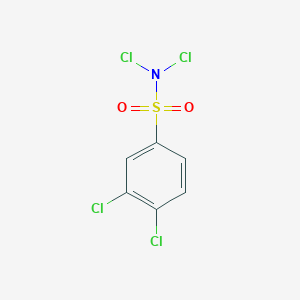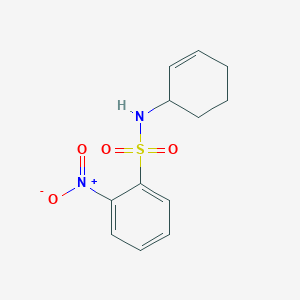
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide: is a peptide compound composed of the amino acids serine, lysine, tyrosine, valine, and leucine. Peptides like this one are often studied for their potential biological activities and applications in various fields such as medicine and biochemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of peptides like this compound often employs automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability.
化学反応の分析
Types of Reactions:
Oxidation: Peptides can undergo oxidation, particularly at amino acids like tyrosine.
Reduction: Disulfide bonds within peptides can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents like HBTU or DIC.
Major Products: The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to dityrosine formation.
科学的研究の応用
Chemistry:
Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.
Catalysis: Peptides can act as catalysts in certain chemical reactions.
Biology:
Enzyme Inhibition: Peptides can be designed to inhibit specific enzymes.
Signal Transduction: Peptides can mimic or interfere with biological signaling pathways.
Medicine:
Drug Development: Peptides are explored as potential therapeutic agents for various diseases.
Diagnostics: Peptides can be used in diagnostic assays to detect specific biomolecules.
Industry:
Biotechnology: Peptides are used in the development of biotechnological products.
Material Science: Peptides can be incorporated into materials to impart specific properties.
作用機序
The mechanism of action of L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide depends on its specific biological target. Generally, peptides exert their effects by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the peptide’s structure and function.
類似化合物との比較
L-Seryl-L-lysyl-L-tyrosyl-L-valyl-L-leucinamide: is similar to other peptides composed of different amino acid sequences.
Semaglutide: A peptide used for treating type 2 diabetes, which also contains a sequence of amino acids.
Uniqueness:
- The specific sequence of amino acids in this compound gives it unique properties and potential applications.
- Differences in amino acid composition and sequence can significantly alter a peptide’s biological activity and stability.
特性
CAS番号 |
649720-55-8 |
|---|---|
分子式 |
C29H49N7O7 |
分子量 |
607.7 g/mol |
IUPAC名 |
(2S)-6-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C29H49N7O7/c1-16(2)13-22(25(32)39)34-29(43)24(17(3)4)36-28(42)23(14-18-8-10-19(38)11-9-18)35-27(41)21(7-5-6-12-30)33-26(40)20(31)15-37/h8-11,16-17,20-24,37-38H,5-7,12-15,30-31H2,1-4H3,(H2,32,39)(H,33,40)(H,34,43)(H,35,41)(H,36,42)/t20-,21-,22-,23-,24-/m0/s1 |
InChIキー |
PGZWYWCABUIHDX-LSBAASHUSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)N |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12600676.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)



![2-{1-[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-benzoimidazol-2-ylsulfanyl}-N-thiazol-2-yl-acetamide](/img/structure/B12600714.png)
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)






![5-Chloro-2-hydroxy-N-[2-nitro-4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B12600763.png)
